

Sodium Bromodifluoroacetate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Sodium bromodifluoroacetate

Cat. No.: B049245

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CAS Number: 84349-27-9

Foreword

This technical guide provides an in-depth overview of **sodium bromodifluoroacetate**, a valuable and versatile reagent in modern organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document consolidates critical information on its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a precursor for difluorocarbene. Detailed experimental protocols and safety information are also included to facilitate its effective and safe use in the laboratory.

Introduction

Sodium bromodifluoroacetate, with the CAS number 84349-27-9, is an organofluorine compound that has gained significant attention as a highly efficient source of difluorocarbene ($:CF_2$).^{[1][2]} The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. Consequently, reagents that facilitate the introduction of fluorinated moieties are of paramount importance in medicinal chemistry and materials science.^[3] **Sodium bromodifluoroacetate** serves as a practical and effective tool for the synthesis of gem-difluorocyclopropanes and gem-difluorocyclopropenes, key structural motifs in various bioactive molecules.^{[1][2]} This guide aims to be a comprehensive resource for understanding and utilizing this important synthetic building block.

Chemical and Physical Properties

Sodium bromodifluoroacetate is a white to off-white solid that is soluble in polar solvents.^[4] It is valued in organic synthesis for its ability to generate difluorocarbene under relatively mild conditions.

Quantitative Data

Property	Value	Source
CAS Number	84349-27-9	^[4] ^[5]
Molecular Formula	C ₂ BrF ₂ NaO ₂	^[4] ^[6] ^[7]
Molecular Weight	196.91 g/mol	^[4] ^[6] ^[7]
Appearance	White to off-white solid/powder to crystalline	^[4] ^[8]
Purity	Typically >97% (HPLC)	^[8] ^[9]
Melting Point	Not available	
Solubility	Soluble in polar solvents like water and alcohols.	^[4]
Storage Temperature	Room temperature, in a dark place under an inert atmosphere.	^[5]

Spectral Data

Detailed spectral data (¹⁹F NMR, ¹³C NMR, IR, Mass Spectrometry) for **sodium bromodifluoroacetate** is not widely available in public literature. However, commercial suppliers of this reagent, such as Tokyo Chemical Industry (TCI), may provide lot-specific analytical data upon request.^[10] Researchers are advised to contact their chemical supplier to obtain certificates of analysis with detailed spectral information.

Synthesis of Sodium Bromodifluoroacetate

A detailed experimental protocol for the synthesis of **sodium bromodifluoroacetate** is not explicitly described in the reviewed literature. However, a general method can be adapted from the preparation of its analogue, sodium chlorodifluoroacetate. The synthesis involves the neutralization of the corresponding bromodifluoroacetic acid with a sodium base.

General Experimental Protocol (Adapted)

Materials:

- Bromodifluoroacetic acid
- Sodium hydroxide
- Methanol (anhydrous)

Procedure:

- A solution of sodium hydroxide in methanol is prepared in a flask and cooled in an ice bath.
- A solution of bromodifluoroacetic acid in methanol is added dropwise to the stirred sodium hydroxide solution, maintaining a low temperature.
- After the addition is complete, the reaction mixture is stirred for a specified time to ensure complete neutralization.
- The methanol is removed under reduced pressure.
- The resulting solid, **sodium bromodifluoroacetate**, is collected, pulverized, and dried under vacuum to yield the final product.

Note: This is an adapted procedure and should be optimized and performed with appropriate safety precautions.

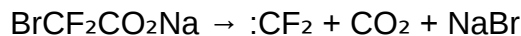
Reactivity and Applications

The primary application of **sodium bromodifluoroacetate** is as a precursor to difluorocarbene, a highly reactive intermediate.^{[1][2]}

Generation of Difluorocarbene

Thermal decomposition of **sodium bromodifluoroacetate** results in the loss of carbon dioxide and a bromide ion to generate difluorocarbene.

Reaction Scheme:



This in-situ generation of difluorocarbene is advantageous as it avoids the handling of a potentially unstable intermediate. Compared to its chloro-analogue, sodium chlorodifluoroacetate, the C-Br bond is weaker than the C-Cl bond, allowing for the generation of difluorocarbene at lower temperatures and with smaller amounts of the reagent.^[1] This makes **sodium bromodifluoroacetate** a more efficient and user-friendly reagent.

Synthesis of gem-Difluorocyclopropanes

Difluorocarbene generated from **sodium bromodifluoroacetate** readily undergoes [2+1] cycloaddition reactions with a variety of alkenes to produce gem-difluorocyclopropanes in high yields.^[1]

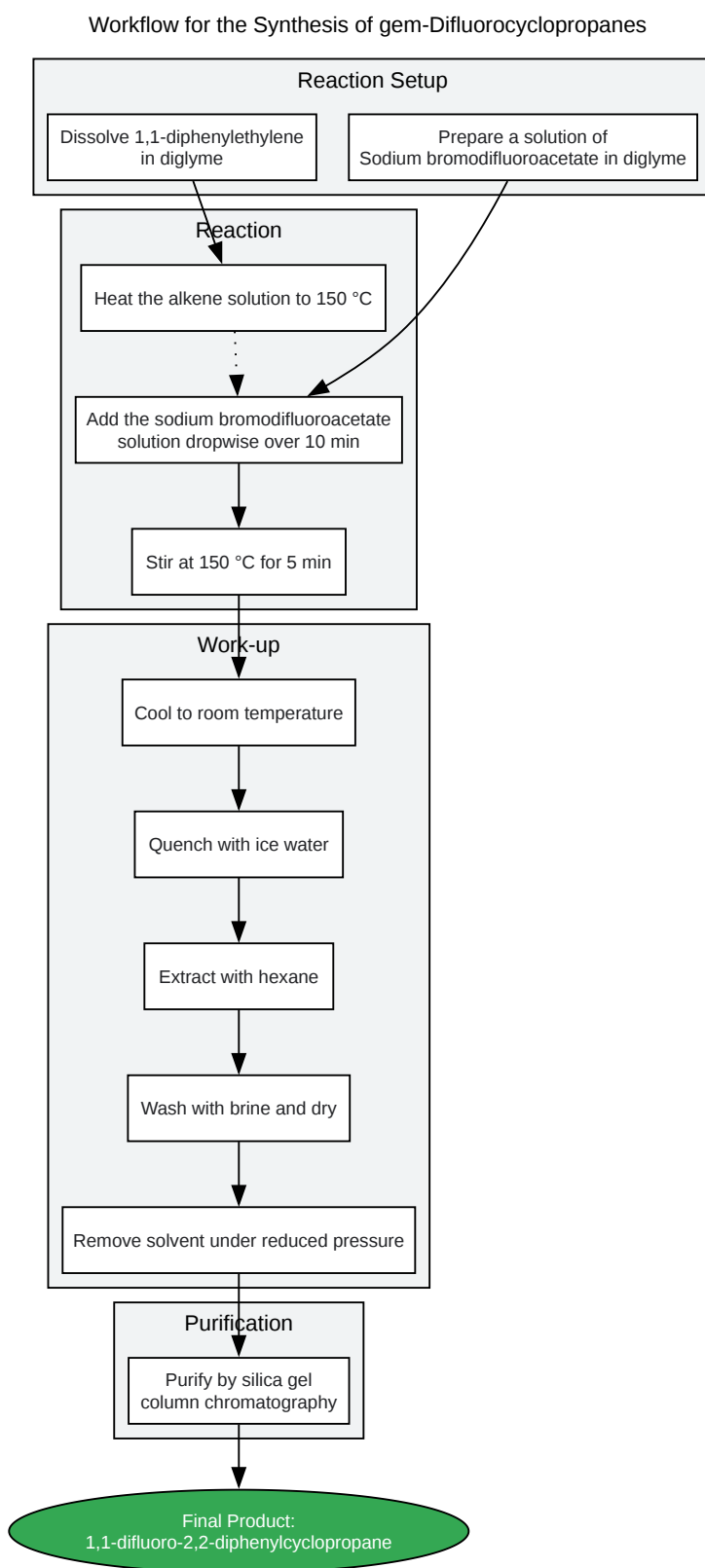
Materials:

- 1,1-diphenylethylene
- **Sodium bromodifluoroacetate**
- Diglyme (anhydrous)
- Hexane
- Ethyl acetate
- Silica gel

Procedure:

- To a solution of 1,1-diphenylethylene (1.0 mmol) in diglyme (5 mL), a solution of **sodium bromodifluoroacetate** (0.40 mmol) in diglyme (10 mL) is added dropwise over 10 minutes at 150 °C.
- The reaction mixture is stirred for an additional 5 minutes at 150 °C.
- After cooling to room temperature, the reaction is quenched with ice water (30 mL).
- The organic products are extracted with hexane (4 x 50 mL).
- The combined organic layers are washed with brine (200 mL) and dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure.
- The residue is purified by silica gel column chromatography (eluent: hexane/ethyl acetate = 100:1) to yield 1,1-difluoro-2,2-diphenylcyclopropane as a colorless solid (99% yield).

Experimental Workflow for gem-Difluorocyclopropanation



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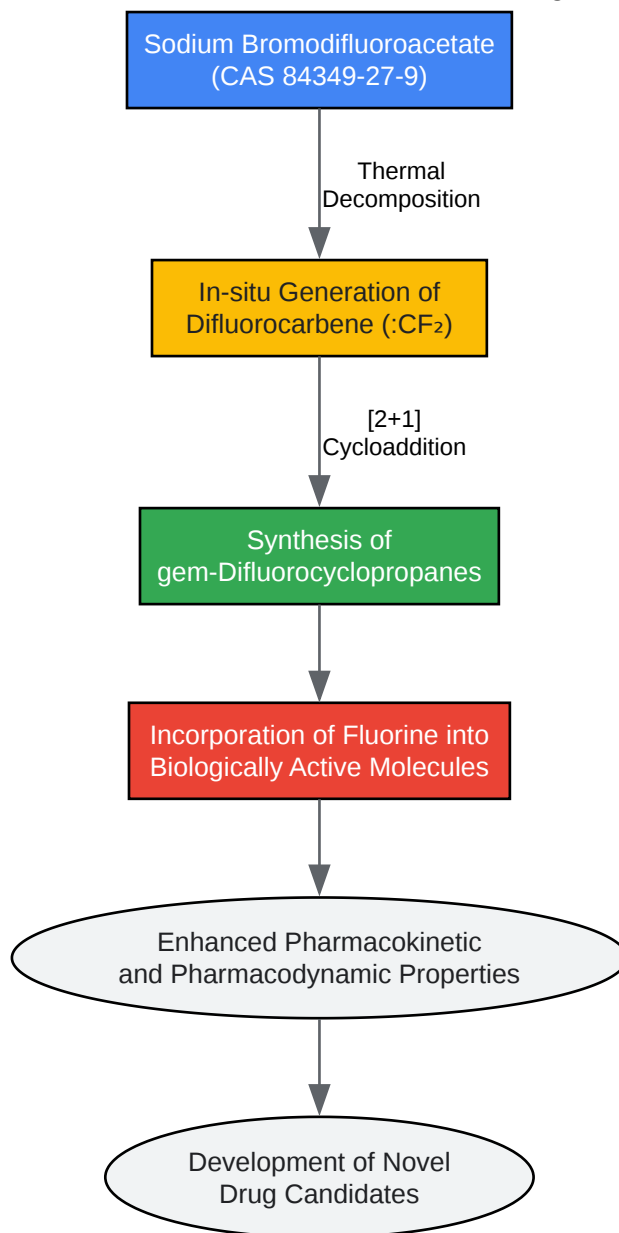
Caption: A step-by-step workflow for the synthesis of gem-difluorocyclopropanes.

Applications in Drug Discovery and Medicinal Chemistry

The introduction of the gem-difluoroalkyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. While direct involvement of **sodium bromodifluoroacetate** in a specific biological signaling pathway has not been reported, its utility lies in the synthesis of fluorinated analogues of biologically active molecules. The gem-difluorocyclopropane motif, readily accessible through reactions with **sodium bromodifluoroacetate**, is a valuable pharmacophore in drug design.

Logical Relationship of **Sodium Bromodifluoroacetate** in Drug Discovery

Role of Sodium Bromodifluoroacetate in Drug Discovery



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